BML-278

Descripción

Propiedades

IUPAC Name |

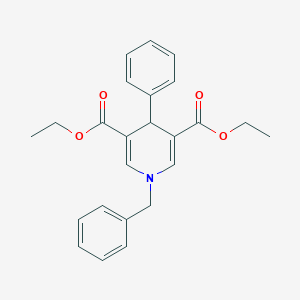

diethyl 1-benzyl-4-phenyl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c1-3-28-23(26)20-16-25(15-18-11-7-5-8-12-18)17-21(24(27)29-4-2)22(20)19-13-9-6-10-14-19/h5-14,16-17,22H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHFECBOWRGWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)OCC)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BML-278: A Technical Guide to its Mechanism of Action as a SIRT1 Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-278, identified as N-Benzyl-3,5-dicarbethoxy-4-phenyl-1,4-dihydropyridine, is a potent and selective small molecule activator of Sirtuin 1 (SIRT1).[1][2] SIRT1 is a NAD⁺-dependent protein deacetylase that plays a crucial role in a wide array of cellular processes, including stress resistance, metabolism, and aging. Its modulation has emerged as a promising therapeutic strategy for various age-related diseases, neurodegenerative disorders, and metabolic conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Allosteric Activation of SIRT1

This compound belongs to the class of 1,4-dihydropyridine (B1200194) (DHP) derivatives, which have been identified as sirtuin-activating compounds (STACs). The primary mechanism through which this compound and other DHP-based activators enhance SIRT1 activity is believed to be allosteric modulation.

Unlike direct catalytic site binders, allosteric activators like this compound are thought to bind to a site on the SIRT1 enzyme distinct from the active site. This binding event induces a conformational change in the enzyme, leading to enhanced catalytic efficiency. Specifically, studies on related 1,4-DHP derivatives suggest that their binding to SIRT1 can significantly increase the enzyme's affinity for both its acetylated substrates (such as p53 and PGC-1α) and its co-substrate, NAD⁺.[3] This increased binding affinity results in a more efficient deacetylation reaction.

The activation of SIRT1 by this compound leads to the deacetylation of a multitude of downstream protein targets. This post-translational modification can alter the activity, localization, and stability of these proteins, thereby influencing various signaling pathways and cellular functions. For instance, the deacetylation of transcription factors like p53 can modulate apoptosis and cell cycle arrest, while the deacetylation of PGC-1α can enhance mitochondrial biogenesis and function.

Quantitative Data

The potency and selectivity of this compound as a sirtuin activator have been characterized by determining its half-maximal effective concentration (EC50) against SIRT1 and other sirtuin isoforms.

| Sirtuin Isoform | EC50 (µM) |

| SIRT1 | 1 |

| SIRT2 | 25 |

| SIRT3 | 50 |

Table 1: Potency and Selectivity of this compound. Data sourced from commercially available information.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in activating the SIRT1 signaling pathway.

Caption: Proposed allosteric activation of SIRT1 by this compound.

Experimental Protocols

Objective: To determine the in vitro effect of this compound on the enzymatic activity of recombinant human SIRT1.

Principle: This assay measures the deacetylation of a fluorogenic peptide substrate by SIRT1. The deacetylated substrate is then cleaved by a developing solution, releasing a fluorescent molecule that can be quantified. An increase in fluorescence in the presence of this compound indicates activation of SIRT1.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue and a fluorescent quencher)

-

NAD⁺ solution

-

This compound (dissolved in DMSO)

-

SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developing solution (containing a protease that specifically cleaves the deacetylated substrate)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in SIRT1 assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Thaw the recombinant SIRT1, fluorogenic substrate, and NAD⁺ on ice.

-

Prepare a working solution of the SIRT1 enzyme in assay buffer.

-

Prepare a working solution of the fluorogenic substrate and NAD⁺ in assay buffer.

-

-

Assay Setup:

-

Add the SIRT1 assay buffer to all wells of a 96-well black microplate.

-

Add the test compound (this compound at various concentrations) or vehicle control (DMSO) to the respective wells.

-

Add the SIRT1 enzyme solution to all wells except the "no enzyme" control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the substrate/NAD⁺ mixture to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Reaction Termination and Development:

-

Stop the enzymatic reaction by adding the developing solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore used (e.g., excitation at ~355 nm and emission at ~460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.

-

Calculate the percentage of SIRT1 activation by comparing the fluorescence in the this compound-treated wells to the vehicle control wells.

-

Plot the percentage of activation against the concentration of this compound and determine the EC50 value using a suitable curve-fitting algorithm.

-

Experimental Workflow

The following diagram outlines the general workflow for assessing the activity of a SIRT1 activator like this compound.

Caption: General workflow for a fluorogenic SIRT1 activity assay.

Conclusion

This compound is a valuable research tool for investigating the biological roles of SIRT1. Its mode of action as a potent and selective allosteric activator of SIRT1 makes it a significant compound for studies aimed at understanding the therapeutic potential of SIRT1 modulation in various disease models. The provided information on its mechanism, quantitative data, and representative experimental protocols serves as a comprehensive resource for scientists and researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate the in vivo efficacy and therapeutic applications of this compound.

References

BML-278: A Technical Guide to a Dihydropyridine-Based SIRT1 Activator

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BML-278, a cell-permeable small molecule activator of Sirtuin 1 (SIRT1). It details the compound's properties, mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.

Introduction to SIRT1

Sirtuin 1 (SIRT1) is a highly conserved, NAD⁺-dependent protein deacetylase that is a central regulator of metabolism, stress resistance, and cellular aging.[1][2] As a Class III histone deacetylase (HDAC), it removes acetyl groups from a wide range of histone and non-histone protein targets.[3] This activity links cellular energy status (via NAD⁺ levels) to adaptive transcriptional responses. SIRT1's key roles in modulating pathways involved in inflammation, neurodegeneration, and metabolic disorders have made it an attractive therapeutic target.[3] Small molecule activators of SIRT1, such as this compound, are valuable tools for studying these pathways and for the potential development of novel therapeutics.

This compound: Compound Profile

This compound is a synthetic small molecule activator of SIRT1 belonging to the 1,4-dihydropyridine (B1200194) (DHP) structural class.[4] It is cell-permeable, allowing for its use in both biochemical and cell-based assays. Its primary reported cellular effect is the induction of cell cycle arrest at the G1/S phase.

Physicochemical and Handling Properties

This compound is supplied as an off-white powder with the following properties.

| Property | Value | Reference |

| IUPAC Name | N-Benzyl-3,5-dicarbethoxy-4-phenyl-1,4-dihydropyridine | N/A |

| Synonyms | BPDP | N/A |

| Molecular Formula | C₂₄H₂₅NO₄ | N/A |

| Molecular Weight | 391.5 g/mol | N/A |

| CAS Number | 120533-76-8 | N/A |

| Appearance | Off-white Powder | N/A |

| Solubility | Soluble to 5 mg/mL in DMSO | N/A |

| Storage | Store at room temperature, sealed from moisture | N/A |

Biochemical Activity and Selectivity

This compound demonstrates preferential activation of SIRT1 over other sirtuin isoforms, SIRT2 and SIRT3. The activity is quantified using the EC₁₅₀ value, which represents the effective concentration required to increase the enzyme's activity by 150%.

| Target | Activity (EC₁₅₀) | Reference |

| SIRT1 | 1 µM | N/A |

| SIRT2 | 25 µM | N/A |

| SIRT3 | 50 µM | N/A |

Mechanism of Action

The precise mechanism for this compound has not been fully elucidated in dedicated studies. However, research on other 1,4-dihydropyridine derivatives and sirtuin-activating compounds (STACs) suggests a likely allosteric activation mechanism.[4][5]

This model posits that the activator does not bind to the catalytic active site but to a distinct allosteric site on the SIRT1 enzyme.[4] Binding of the activator is thought to induce a conformational change in SIRT1 that enhances its affinity for both its acetylated peptide substrate and its co-substrate, NAD⁺.[4] This results in a more stable enzyme-substrate complex and an increased rate of deacetylation. This mechanism is often substrate-dependent, meaning the degree of activation can vary depending on the specific protein target being deacetylated.[5][6]

Core Signaling Pathways Modulated by SIRT1 Activation

Activation of SIRT1 by this compound initiates a cascade of downstream events by deacetylating key transcription factors and signaling proteins. This leads to widespread changes in gene expression that affect cellular metabolism, stress response, and cell cycle progression.

Key Experimental Protocols

The characterization of this compound relies on two primary assay types: a direct enzymatic assay to measure SIRT1 activation and a cell-based assay to confirm its physiological effects on the cell cycle.

In Vitro SIRT1 Deacetylation Assay (Fluorometric)

This assay quantifies the deacetylase activity of recombinant SIRT1 in the presence of a test compound. It is a two-step reaction that measures the fluorescence generated from a deacetylated substrate.[7][8]

Materials:

-

Recombinant human SIRT1 enzyme

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

-

NAD⁺ solution

-

Developer solution (contains a lysyl endopeptidase)

-

Stop Solution (contains a sirtuin inhibitor like Nicotinamide)

-

This compound (dissolved in DMSO)

-

96-well black, flat-bottom plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer. Prepare a reaction mixture containing Assay Buffer, NAD⁺, and the fluorogenic substrate.

-

Reaction Setup: To each well of a 96-well plate, add the test compound (this compound dilutions) or vehicle control (DMSO).

-

Initiation: Add recombinant SIRT1 enzyme to all wells to start the deacetylation reaction.

-

Incubation: Cover the plate and incubate at 37°C for 30-45 minutes with gentle shaking.

-

Development: Add the Developer solution to each well. This solution contains an enzyme that specifically cleaves the deacetylated substrate, releasing the fluorophore.

-

Second Incubation: Cover the plate and incubate at 37°C for 15-30 minutes.

-

Termination (Optional): Add Stop Solution to halt the reaction.

-

Detection: Measure fluorescence using a plate reader at an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-465 nm.[7]

-

Analysis: Calculate the percent activation relative to the vehicle control after subtracting the background fluorescence (no enzyme control).

Cell Cycle Analysis in U937 Cells via Flow Cytometry

This protocol determines the distribution of a cell population into different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content. It is used to validate the reported effect of this compound on G1/S phase arrest in the human monocytic U937 cell line.[9][10]

Materials:

-

U937 cells

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% Ethanol (B145695)

-

Propidium Iodide (PI) Staining Solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed U937 cells (a suspension cell line) at a density of approximately 0.5 x 10⁶ cells/mL. Treat cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

Harvesting: Transfer the cell suspension to centrifuge tubes and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. This fixes the cells and permeabilizes the membranes.

-

Incubation (Fixation): Incubate the cells in ethanol for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in the PI Staining Solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

-

Incubation (Staining): Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is directly proportional to the amount of DNA.

-

Data Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks. The first peak (2n DNA content) represents cells in the G0/G1 phase. The second, smaller peak (4n DNA content) represents cells in the G2/M phase. Cells with intermediate fluorescence are in the S phase (DNA synthesis). An accumulation of cells in the G0/G1 peak and a reduction in the S and G2/M peaks indicate a G1/S phase arrest.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. docs.research.missouri.edu [docs.research.missouri.edu]

- 3. A Novel Mechanism for SIRT1 Activators That Does Not Rely on the Chemical Moiety Immediately C-Terminal to the Acetyl-Lysine of the Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing the mechanism of SIRT1 activation by a 1,4-dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalysis and mechanistic insights on Sirtuin activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Application of BML-278

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-278, also known as N-Benzyl-3,5-dicarbethoxy-4-phenyl-1,4-dihydropyridine, is a significant chemical probe in molecular biology and drug discovery.[1] Initially identified through studies on the 1,4-dihydropyridine (B1200194) structural scaffold, it has emerged as a potent and selective activator of Sirtuin 1 (SIRT1).[1] SIRT1 is a crucial NAD⁺-dependent deacetylase involved in a myriad of cellular processes, including stress responses, metabolism, and aging.[2] This guide provides a comprehensive overview of this compound, detailing its discovery context, mechanism of action, quantitative data, and experimental applications. While a specific multi-step synthesis pathway for this compound is not extensively published, this paper will cover the general synthesis of related benzamide (B126) derivatives and highlight its commercial availability as a synthetic compound.

Discovery and Core Properties

The discovery of this compound arose from research focused on identifying novel modulators of sirtuins based on the 1,4-dihydropyridine scaffold.[1] This research aimed to find compounds that could selectively influence the activity of sirtuin enzymes. This compound was identified as a structurally novel, cell-permeable activator of SIRT1.[1][3]

Chemical and Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₅NO₄ | [1][2] |

| Molecular Weight | 391.5 g/mol | [1][2] |

| Appearance | Off-White Solid | [1][2] |

| Solubility | Soluble in DMSO (up to 5 mg/mL) | [1][2][3] |

| Storage | -20°C | [2] |

| Purity | >98% | [4] |

Mechanism of Action and Biological Activity

This compound functions as a selective activator of SIRT1.[2] It exhibits high specificity for SIRT1 over other sirtuins like SIRT2 and SIRT3.[2] The activation of SIRT1 by this compound enhances the deacetylation of various protein targets, thereby modulating their activity.

Signaling Pathway of SIRT1 Activation by this compound:

The activation of SIRT1 by this compound has significant downstream effects on cellular pathways related to stress resistance, metabolism, and cell survival. SIRT1 modulates key transcription factors such as PGC-1α and FOXO, which are critical in managing oxidative stress and promoting neuronal survival.[2] This has made this compound a valuable tool in studying neurodegenerative diseases like Alzheimer's and Parkinson's.[2] Additionally, this compound has been observed to induce cell cycle arrest at the G1/S phase in U937 cells.[1]

Caption: SIRT1 Activation Pathway by this compound.

Quantitative Data on Biological Activity:

| Parameter | Target | Value | Reference |

| EC₅₀ | SIRT1 | 1 µM | [3][5] |

| EC₅₀ | SIRT2 | 25 µM | [3] |

| EC₅₀ | SIRT3 | 50 µM | [3] |

| EC₁₅₀ | SIRT1 | 1 µM | [1] |

| EC₁₅₀ | SIRT2 | 25 µM | [1] |

| EC₁₅₀ | SIRT3 | 50 µM | [1] |

EC₅₀: Half maximal effective concentration. EC₁₅₀: Effective concentration for 150% activation.

Synthesis of this compound and Related Compounds

General Synthetic Workflow for N-(4-Anilinophenyl)benzamide Derivatives:

A common method involves the conversion of a carboxylic acid to a more reactive acyl chloride, which is then reacted with an amine.

-

Activation of Carboxylic Acid: A substituted benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), typically under reflux, to form the corresponding acyl chloride.

-

Amide Formation: The resulting acyl chloride is then reacted with a substituted aniline (B41778) (like p-nitroaniline) in a suitable solvent (e.g., dichloromethane (B109758) - DCM) in the presence of a base (e.g., triethylamine (B128534) - TEA) to form the amide bond.

-

Reduction of Nitro Group: If a nitro-substituted aniline was used, the nitro group is subsequently reduced to an amine. A common method for this is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like ethanol.

Caption: General Synthesis Workflow for N-phenylbenzamides.

Experimental Protocols and Applications

This compound is utilized in a variety of in vitro research settings, primarily for studying the biological roles of SIRT1.

A. Cell-Based Assays for Cell Cycle Analysis:

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Cell Line: U937 cells.[1]

-

Methodology:

-

Culture U937 cells in appropriate media and conditions.

-

Treat cells with varying concentrations of this compound (dissolved in DMSO) or a vehicle control (DMSO alone).

-

Incubate for a specified period (e.g., 24, 48 hours).

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol.

-

Stain cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) in the presence of RNase.

-

Analyze the DNA content of the cells using flow cytometry.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

-

Expected Outcome: An increase in the proportion of cells in the G1 phase and a decrease in the S phase, indicating a G1/S phase arrest.[1]

B. In Vitro SIRT1 Activation Assay:

-

Objective: To quantify the activation of SIRT1 by this compound.

-

Reagents:

-

Recombinant human SIRT1 enzyme.

-

Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine (B10760008) residue and a fluorophore/quencher pair).

-

NAD⁺.

-

This compound at various concentrations.

-

Assay buffer.

-

-

Methodology:

-

Prepare a reaction mixture containing the assay buffer, NAD⁺, and the fluorogenic substrate.

-

Add varying concentrations of this compound to the wells of a microplate.

-

Initiate the reaction by adding the SIRT1 enzyme.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add a developer solution that releases the fluorophore upon deacetylation of the substrate.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of SIRT1 activation relative to a control without this compound.

-

Plot the activation data against the this compound concentration to determine the EC₅₀ value.

-

Conclusion and Future Directions

This compound is a cornerstone chemical tool for investigating the complex biology of SIRT1. Its selectivity and cell-permeability make it invaluable for both in vitro and cell-based studies.[2][3] The primary application of this compound lies in elucidating the therapeutic potential of SIRT1 activation in a range of diseases, particularly those associated with aging and metabolic dysfunction, such as neurodegenerative disorders.[2] Future research may focus on leveraging the 1,4-dihydropyridine scaffold to develop even more potent and selective SIRT1 activators with improved pharmacokinetic properties for potential therapeutic use.

References

An In-Depth Technical Guide to BML-278

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BML-278, a potent, cell-permeable activator of sirtuin 1 (SIRT1). The document details its chemical properties, mechanism of action, and effects on cellular processes, presenting quantitative data in structured tables and outlining experimental methodologies. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its biological functions.

Chemical Identity and Synonyms

This compound is a synthetic compound belonging to the dihydropyridine (B1217469) class. It is widely used in research to study the roles of sirtuins in various biological processes, including cell cycle regulation, metabolism, and aging.

Table 1: Alternative Names, Synonyms, and Chemical Identifiers for this compound

| Identifier Type | Value |

| Systematic Name | Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Alternative Names | N-Benzyl-3,5-dicarbethoxy-4-phenyl-1,4-dihydropyridine[1][2][3][4], 1,4-dihydro-4-phenyl-1-(phenylmethyl)-3,5-pyridinedicarboxylic acid, 3,5-diethyl ester[5] |

| Synonyms | BPDP[4] |

| CAS Number | 120533-76-8[5][6] or 15301-69-6[1][2] |

| Molecular Formula | C₂₄H₂₅NO₄[1][2][3][5][6] |

| Molecular Weight | Approximately 391.5 g/mol [3][4][5][6] |

Note: Discrepancies in the CAS number have been observed across different suppliers.

Mechanism of Action and Signaling Pathways

This compound is a selective activator of SIRT1, a NAD⁺-dependent deacetylase. SIRT1 plays a crucial role in regulating cellular stress responses, metabolism, and aging.[3] By activating SIRT1, this compound can modulate the activity of various downstream targets involved in these processes.

SIRT1 Activation Pathway

The following diagram illustrates the general mechanism of SIRT1 activation by this compound and its downstream effects.

Figure 1. this compound activates SIRT1, leading to the deacetylation of downstream substrates and subsequent cellular responses.

Quantitative Data on Biological Activity

This compound exhibits selectivity for SIRT1 over other sirtuin isoforms. The following table summarizes its effective concentrations for sirtuin activation.

Table 2: Potency of this compound on Sirtuin Isoforms

| Sirtuin Isoform | EC₁₅₀ (µM) | Reference |

| SIRT1 | 1 | [4][5][7] |

| SIRT2 | 25 | [4][5] |

| SIRT3 | 50 | [4][5] |

EC₁₅₀: The effective concentration that causes 150% activation of the enzyme.

Key Experimental Findings and Protocols

This compound has been shown to induce several key cellular effects, as detailed below.

4.1. Induction of Cell Cycle Arrest

This compound can induce cell cycle arrest at the G₁/S phase.[4][5] This effect is particularly observed in primary human mesenchymal stromal cells, where it contributes to a delay in senescence.[7]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture: Culture U937 cells or primary human mesenchymal stromal cells in appropriate media.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content, as indicated by PI fluorescence, is used to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Experimental Workflow: Cell Cycle Analysis

Figure 2. Workflow for analyzing this compound induced cell cycle arrest using flow cytometry.

4.2. Modulation of Protein Acetylation

This compound has been demonstrated to reduce the acetylation of microtubule proteins in U937 cells.[7] It also inhibits H3K9 acetylation in parental and maternal prokaryotes, which is associated with improved early embryonic development.[7]

4.3. Enhancement of Mitochondrial Density

Treatment with this compound has been shown to significantly increase mitochondrial density in murine C2C12 myoblasts.[5][7] This suggests a role for SIRT1 activation in promoting mitochondrial biogenesis.

Experimental Protocol: Mitochondrial Density Measurement

-

Cell Culture: Plate C2C12 myoblasts on glass coverslips in appropriate growth media.

-

Treatment: Treat the cells with this compound (e.g., 5-10 µM) or a vehicle control for a specified duration (e.g., 24 hours).

-

Staining: Incubate the cells with a mitochondria-specific fluorescent dye, such as MitoTracker Red CMXRos, according to the manufacturer's instructions.

-

Fixation and Mounting: Fix the cells with 4% paraformaldehyde, wash with PBS, and mount the coverslips onto microscope slides.

-

Imaging: Acquire fluorescence images using a confocal or fluorescence microscope.

-

Quantification: Analyze the images using software such as ImageJ to quantify the mitochondrial content per cell, typically by measuring the integrated fluorescence intensity.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential of SIRT1 activators.

References

- 1. scbt.com [scbt.com]

- 2. tribioscience.com [tribioscience.com]

- 3. This compound | CAS | SIRT1 activator | StressMarq Biosciences Inc. [stressmarq.com]

- 4. arborassays.com [arborassays.com]

- 5. caymanchem.com [caymanchem.com]

- 6. muzeum.uw.edu.pl [muzeum.uw.edu.pl]

- 7. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]

The Role of Checkpoint Kinase 2 (Chk2) Inhibition in Neurodegenerative Disease: A Technical Guide

Disclaimer: This technical guide focuses on the role of Checkpoint Kinase 2 (Chk2) inhibition in neurodegenerative disease, with a particular emphasis on the well-characterized inhibitor BML-277. Initial searches for "BML-278" did not yield significant information regarding its role in neurodegeneration. In contrast, a large body of evidence points to the therapeutic potential of inhibiting Chk2, for which BML-277 is a known potent and selective inhibitor. It is therefore presumed that the intended topic of interest was the role of Chk2 inhibition, as exemplified by compounds like BML-277.

Executive Summary

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates DNA damage and the subsequent activation of the DNA damage response (DDR) pathway as a key contributor to neuronal apoptosis and the progression of these devastating disorders. Checkpoint Kinase 2 (Chk2), a serine/threonine kinase, is a critical transducer in the DDR pathway, primarily activated by DNA double-strand breaks. Its activation can lead to cell cycle arrest and, importantly in post-mitotic neurons, apoptosis. Consequently, the inhibition of Chk2 has emerged as a promising neuroprotective strategy. This guide provides a comprehensive technical overview of the role of Chk2 inhibition in neurodegenerative disease, focusing on the mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and key signaling pathways.

Mechanism of Action: Chk2 Inhibition as a Neuroprotective Strategy

DNA double-strand breaks in neurons, which can be induced by factors such as oxidative stress, excitotoxicity, and the accumulation of pathological protein aggregates, trigger the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM, in turn, phosphorylates and activates Chk2. Activated Chk2 then phosphorylates a range of downstream targets that ultimately promote neuronal apoptosis.

BML-277 and other Chk2 inhibitors are ATP-competitive, binding to the ATP-binding pocket of the Chk2 kinase domain and preventing the phosphorylation of its substrates. By blocking Chk2 activity, these inhibitors disrupt the pro-apoptotic signaling cascade initiated by DNA damage, thereby promoting neuronal survival and preserving neurological function.

Quantitative Data on Chk2 Inhibitors

The following tables summarize key quantitative data for BML-277 and other relevant Chk2 inhibitors from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of Chk2 Inhibitors

| Compound | Target | IC50 | Ki | Selectivity | Reference |

| BML-277 | Chk2 | 15 nM | 37 nM | >1000-fold vs. Chk1 and Cdk1/B | [1] |

| CCT241533 | Chk2 | 3 nM | 1.16 nM | 63-fold vs. Chk1 | [2] |

| Prexasertib | Chk1/Chk2 | <1 nM (Chk1), 8 nM (Chk2) | 0.9 nM (Chk1) | Dual inhibitor | [3] |

Table 2: Neuroprotective Effects of Chk2 Inhibitors in Cellular and Animal Models

| Compound | Model System | Concentration/Dose | Effect | Quantitative Measurement | Reference |

| BML-277 | Human T-cells (ionizing radiation-induced apoptosis) | 3-7.6 µM (EC50) | Radioprotection, prevention of apoptosis | Dose-dependent rescue from apoptosis | [4][5] |

| CCT241533 (Chk2i) | Rat Dorsal Root Ganglion Neurons (serum withdrawal) | Not specified | Improved survival and neurite outgrowth | Survival increased from 40% to 90%; Mean neurite length increased from 180 µm to 520 µm | [4] |

| Prexasertib | Rat Retinal Ganglion Cells (in vitro) | Not specified | Promoted survival and neurite outgrowth | Significant increase in RGC survival and neurite length | [4] |

| Chk2i (CCT241533) | Rat Spinal Cord Injury (in vivo) | Not specified | Promoted axon regeneration | 23.7% of GAP43+ axons regenerated 6 mm rostral to the lesion site | [4] |

Experimental Protocols

In Vitro Assessment of Neuroprotection: Dorsal Root Ganglion (DRG) Neuron Survival and Neurite Outgrowth Assay

This protocol is adapted from studies investigating the neuroprotective effects of Chk2 inhibitors.[4]

Objective: To determine the effect of Chk2 inhibitors on the survival and neurite outgrowth of primary neurons in a stress-induced model.

Methodology:

-

DRG Neuron Culture:

-

Isolate DRGs from adult rats and dissociate them into a single-cell suspension using collagenase and dispase.

-

Plate the neurons on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates) in a defined neurobasal medium supplemented with B27 and other growth factors.

-

To mimic a stress condition, culture the neurons in the presence of inhibitory concentrations of central nervous system myelin extracts or induce serum withdrawal.

-

Include a glial proliferation inhibitor, such as 5-fluoro-2'-deoxyuridine (B1346552) (5-FDU), to create a more defined neuronal culture.

-

-

Treatment with Chk2 Inhibitor:

-

Prepare stock solutions of the Chk2 inhibitor (e.g., CCT241533) in a suitable solvent like DMSO.

-

Add the inhibitor to the culture medium at various concentrations to determine a dose-response relationship. Include a vehicle control (DMSO alone).

-

-

Assessment of Neuronal Survival:

-

After a defined period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde.

-

Stain the neurons with a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).

-

Quantify the number of surviving neurons by counting the β-III tubulin-positive cells with healthy nuclear morphology.

-

-

Assessment of Neurite Outgrowth:

-

Capture images of the stained neurons using fluorescence microscopy.

-

Measure the length of the longest neurite for each neuron using image analysis software (e.g., ImageJ with the NeuronJ plugin).

-

Calculate the average neurite length per neuron for each treatment group.

-

In Vivo Assessment of Neuroprotection and Axon Regeneration: Rat Spinal Cord Injury (SCI) Model

This protocol is based on preclinical studies evaluating the therapeutic potential of Chk2 inhibitors in a traumatic nerve injury model.[4]

Objective: To evaluate the effect of a Chk2 inhibitor on functional recovery and axon regeneration following spinal cord injury in rats.

Methodology:

-

Animal Model:

-

Use adult female Sprague-Dawley rats.

-

Perform a laminectomy at the thoracic level (e.g., T9-T10) to expose the spinal cord.

-

Induce a contusion injury using a standardized impactor device (e.g., the NYU impactor) to ensure reproducibility.

-

-

Drug Administration:

-

Administer the Chk2 inhibitor (e.g., CCT241533 or prexasertib) or vehicle control. Administration can be systemic (e.g., intraperitoneal injection) or local (e.g., intrathecal infusion).

-

Initiate treatment at a defined time point post-injury (e.g., immediately after or 24 hours after injury) and continue for a specified duration.

-

-

Functional Assessment:

-

Evaluate locomotor function at regular intervals (e.g., weekly) using a standardized open-field locomotor rating scale, such as the Basso, Beattie, Bresnahan (BBB) score.

-

Assess sensory function using tests such as the von Frey filament test for mechanical sensitivity.

-

-

Histological Analysis of Axon Regeneration:

-

At the end of the study period (e.g., 6 weeks post-injury), perfuse the animals and dissect the spinal cord.

-

Process the tissue for immunohistochemistry.

-

Stain spinal cord sections with antibodies against markers of regenerating axons, such as Growth Associated Protein 43 (GAP43).

-

Quantify the number and distance of regenerating axons rostral and caudal to the lesion site.

-

Signaling Pathways and Visualizations

The ATM-Chk2 DNA Damage Response Pathway in Neurons

Upon DNA double-strand breaks, the MRN complex (Mre11-Rad50-Nbs1) recruits and activates ATM. ATM then phosphorylates Chk2 at Threonine 68, leading to Chk2 dimerization and autophosphorylation, resulting in its full activation. Activated Chk2 phosphorylates a number of downstream targets to orchestrate the cellular response to DNA damage.

Downstream Pro-Apoptotic Signaling of Chk2 in Neurons

In post-mitotic neurons, a primary consequence of sustained Chk2 activation is the induction of apoptosis. Chk2 can phosphorylate several key proteins to promote programmed cell death. This includes the phosphorylation and activation of the tumor suppressor p53, which in turn upregulates the expression of pro-apoptotic Bcl-2 family members like PUMA and Noxa. Chk2 can also directly phosphorylate and inhibit the anti-apoptotic protein Bcl-2, and activate the pro-apoptotic transcription factor FOXO3a.

Experimental Workflow for Preclinical Evaluation of Chk2 Inhibitors

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Chk2 inhibitor for its neuroprotective potential.

Conclusion

The inhibition of Chk2 presents a compelling and mechanistically-driven approach for the development of novel neuroprotective therapies. Preclinical studies using selective inhibitors like BML-277 and others have demonstrated significant potential in promoting neuronal survival, fostering axon regeneration, and improving functional outcomes in models of central nervous system injury. The detailed protocols and signaling pathways outlined in this guide provide a framework for researchers and drug development professionals to further investigate and advance Chk2 inhibitors as a potential treatment for a range of neurodegenerative conditions. Future work should focus on evaluating the efficacy of these inhibitors in chronic neurodegenerative disease models, such as those for Alzheimer's, Parkinson's, and ALS, and on optimizing their delivery to the central nervous system.

References

- 1. Quantitative assessment of neurite outgrowth over growth promoting or inhibitory substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of Chk2 promotes neuroprotection, axon regeneration, and functional recovery after CNS injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative stress-induced phosphorylation, degradation and aggregation of alpha-synuclein are linked to upregulated CK2 and cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]

BML-278's Impact on Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-278 is a potent and cell-permeable small molecule activator of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase.[1][2][3] SIRT1 is a master regulator of cellular metabolism, stress responses, and longevity, exerting its effects primarily through the deacetylation of a wide range of protein targets, including transcription factors and histones.[2][4] This technical guide delves into the core mechanisms by which this compound, through its activation of SIRT1, modulates gene expression. While comprehensive transcriptome-wide data for this compound is not yet publicly available, this document synthesizes the well-established downstream effects of SIRT1 activation by other molecules to provide a robust framework for understanding the anticipated genomic impact of this compound. We will explore the key signaling pathways influenced by SIRT1 activation, present illustrative quantitative data, and provide detailed experimental protocols for investigating the effects of this compound on gene expression.

Introduction to this compound and SIRT1

This compound is a selective activator of SIRT1, a class III histone deacetylase.[1][5] SIRT1 plays a pivotal role in cellular homeostasis by deacetylating both histone and non-histone protein substrates. This post-translational modification alters the function of target proteins, leading to significant changes in gene expression and cellular physiology. The activation of SIRT1 by molecules like this compound is of considerable interest in drug development for its potential therapeutic applications in age-related diseases, metabolic disorders, and neurodegeneration.[2]

Core Mechanism of Action: SIRT1-Mediated Gene Regulation

The primary mechanism by which this compound influences gene expression is through the potentiation of SIRT1's deacetylase activity. SIRT1 activation impacts gene expression through two main avenues:

-

Deacetylation of Transcription Factors: SIRT1 directly interacts with and deacetylates numerous transcription factors, altering their ability to bind to DNA and regulate the transcription of their target genes. Key transcription factors modulated by SIRT1 include PGC-1α, FOXO proteins, and NF-κB.[2][5]

-

Histone Deacetylation: While SIRT1's activity is more pronounced on non-histone proteins, it can also deacetylate histones, leading to changes in chromatin structure and accessibility for transcription machinery.[4]

Key Signaling Pathways and Their Gene Expression Signatures

The activation of SIRT1 by this compound is anticipated to modulate several critical signaling pathways, leading to distinct changes in gene expression profiles.

PGC-1α and Mitochondrial Biogenesis

SIRT1 activation leads to the deacetylation and subsequent activation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[5] This is expected to upregulate genes involved in mitochondrial function and energy metabolism.

NF-κB and Inflammatory Response

SIRT1 can deacetylate the p65 subunit of NF-κB, a key transcription factor in the inflammatory response. This deacetylation inhibits NF-κB's transcriptional activity, leading to the downregulation of pro-inflammatory genes.[5]

FOXO Proteins and Stress Resistance

SIRT1 deacetylates Forkhead box O (FOXO) transcription factors, leading to their activation and the subsequent upregulation of genes involved in stress resistance, DNA repair, and cell cycle control.[2]

Quantitative Analysis of Gene Expression Changes (Illustrative Data)

The following tables present hypothetical, yet plausible, quantitative data on gene expression changes in a relevant cell line (e.g., HEK293T) treated with this compound. This data is for illustrative purposes to demonstrate the expected outcomes of gene expression analysis.

Table 1: Upregulated Genes Following this compound Treatment

| Gene Symbol | Gene Name | Pathway | Fold Change (this compound vs. Vehicle) | p-value |

| PGC-1α | Peroxisome proliferator-activated receptor gamma coactivator 1-alpha | Mitochondrial Biogenesis | 2.5 | <0.01 |

| NRF1 | Nuclear Respiratory Factor 1 | Mitochondrial Biogenesis | 2.1 | <0.01 |

| TFAM | Mitochondrial Transcription Factor A | Mitochondrial Biogenesis | 2.3 | <0.01 |

| SOD2 | Superoxide Dismutase 2 | Stress Resistance | 3.0 | <0.001 |

| GADD45A | Growth Arrest and DNA Damage-inducible Alpha | Stress Resistance | 2.8 | <0.001 |

Table 2: Downregulated Genes Following this compound Treatment

| Gene Symbol | Gene Name | Pathway | Fold Change (this compound vs. Vehicle) | p-value |

| TNF-α | Tumor Necrosis Factor alpha | Inflammation | -3.5 | <0.001 |

| IL-6 | Interleukin 6 | Inflammation | -4.2 | <0.001 |

| COX-2 | Cyclooxygenase 2 | Inflammation | -3.8 | <0.001 |

| CCL2 | C-C Motif Chemokine Ligand 2 | Inflammation | -3.1 | <0.01 |

Experimental Protocols for Gene Expression Analysis

To investigate the effects of this compound on gene expression, the following experimental workflow is recommended.

Cell Culture and Treatment (Example Protocol)

-

Cell Line: Human Embryonic Kidney (HEK293T) cells.

-

Seeding: Plate 1 x 10^6 cells per well in a 6-well plate and allow to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing either this compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

RNA Extraction and Quality Control

-

Lysis: Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).

-

Extraction: Perform total RNA extraction according to the manufacturer's protocol.

-

Quantification and Quality Check: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended for downstream applications like RNA-sequencing.

Gene Expression Analysis

-

Quantitative PCR (qPCR): For targeted gene analysis, reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit. Perform qPCR using a real-time PCR system with gene-specific primers and a suitable fluorescent dye (e.g., SYBR Green). Relative gene expression can be calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

-

RNA-Sequencing (RNA-Seq): For a comprehensive transcriptome analysis, prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA enrichment, fragmentation, reverse transcription, and adapter ligation. Sequence the libraries on a high-throughput sequencing platform. The resulting data can be analyzed to identify differentially expressed genes, discover novel transcripts, and perform pathway analysis.

Conclusion

This compound, as a selective SIRT1 activator, holds significant promise for modulating gene expression programs central to health and disease. By activating SIRT1, this compound is anticipated to upregulate genes involved in mitochondrial biogenesis and cellular stress resistance while downregulating pro-inflammatory gene networks. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further elucidate the precise genomic and therapeutic effects of this compelling molecule. Future studies employing transcriptome-wide analyses will be invaluable in fully characterizing the gene regulatory landscape shaped by this compound.

References

- 1. Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie restriction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of SIRT1 by Resveratrol Represses Transcription of the Gene for the Cytosolic Form of Phosphoenolpyruvate Carboxykinase (GTP) by Deacetylating Hepatic Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SIRT1 suppresses activator protein-1 transcriptional activity and cyclooxygenase-2 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SIRT1 Activation by Natural Phytochemicals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cell Permeability of BML-278

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-278, a potent and selective activator of Sirtuin 1 (SIRT1), has garnered significant interest within the scientific community for its potential therapeutic applications in age-related diseases and metabolic disorders. A critical determinant of its efficacy is its ability to traverse the cell membrane and engage its intracellular target. This technical guide provides a comprehensive overview of the cell permeability of this compound, consolidating available data on its physicochemical properties, proposing detailed experimental protocols for its assessment, and exploring its likely mechanism of cellular uptake. While direct quantitative permeability data for this compound is not extensively published, this guide synthesizes information from analogous compounds and established methodologies to provide a robust framework for its characterization.

Introduction to this compound

This compound is a small molecule belonging to the 1,4-dihydropyridine (B1200194) class of compounds, recognized for its role as a SIRT1 activator.[1][2] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging. The cell-permeable nature of this compound is a frequently cited attribute, enabling it to modulate SIRT1 activity within the cellular environment.[1][2][3]

Physicochemical Properties and Predicted Permeability

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₅NO₄ | [1][2][4] |

| Molecular Weight | 391.5 g/mol | [1][2][4] |

| Solubility | Soluble in DMSO (up to 5 mg/mL or 10 mM) | [1][2][3] |

| Soluble in a DMF:PBS (pH 7.2) (1:3) mixture at 0.25 mg/mL | [4] | |

| Purity | >98% | [1] |

Based on these properties, particularly its molecular weight under 500 g/mol and its lipophilic nature suggested by its solubility in organic solvents, this compound is predicted to exhibit good passive diffusion across the cell membrane.

Proposed Mechanism of Cellular Uptake

The cellular uptake of small molecules can occur via several mechanisms, including passive diffusion, facilitated diffusion, and active transport. Given the physicochemical profile of this compound, passive diffusion is the most probable primary mechanism of its entry into cells.

dot

Caption: Predicted passive diffusion of this compound across the cell membrane.

This mechanism is driven by the concentration gradient of the compound across the cell membrane and does not require cellular energy. The lipophilic character of this compound allows it to readily partition into the lipid bilayer and subsequently diffuse into the cytoplasm.

Experimental Protocols for Assessing Cell Permeability

To quantitatively determine the cell permeability of this compound, two standard in vitro assays are recommended: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

Experimental Workflow:

dot

Caption: Workflow for the PAMPA permeability assay.

Detailed Protocol:

-

Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Preparation of Donor Solution: Dilute the this compound stock solution in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be kept below 1% to avoid affecting membrane integrity.

-

Plate Preparation:

-

Coat the filter of a 96-well PAMPA plate with a synthetic lipid solution (e.g., 2% lecithin (B1663433) in dodecane).

-

Add 300 µL of buffer to each well of the acceptor plate.

-

Add 200 µL of the this compound donor solution to each well of the donor (filter) plate.

-

-

Incubation: Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.

-

Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) can be calculated using the following equation:

Pe = (-ln(1 - C_A(t) / C_equilibrium)) * (V_D * V_A / (Area * time * (V_D + V_A)))

Where:

-

C_A(t) is the concentration in the acceptor well at time t.

-

C_equilibrium is the concentration at equilibrium.

-

V_D and V_A are the volumes of the donor and acceptor wells, respectively.

-

Area is the effective surface area of the membrane.

-

time is the incubation time.

-

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized epithelial cell layer that mimics the intestinal barrier. This assay provides insights into both passive and active transport mechanisms.

Experimental Workflow:

dot

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Protocol:

-

Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Preparation of Dosing Solution: Prepare a dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a suitable concentration (e.g., 10 µM). The final DMSO concentration should be kept below 1%.

-

Permeability Assay (Bidirectional):

-

Apical to Basolateral (A-B): Add the this compound dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

-

Basolateral to Apical (B-A): Add the this compound dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

-

-

Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

-

Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp) and Efflux Ratio:

-

The apparent permeability coefficient (Papp) is calculated using the formula:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the steady-state flux rate.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration in the donor chamber.

-

-

The efflux ratio is calculated as: Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

Measurement of Intracellular Concentration

Determining the intracellular concentration of this compound is crucial for correlating its permeability with its biological activity. LC-MS/MS is the gold standard for this quantification.

Protocol for Intracellular Concentration Measurement:

-

Cell Treatment: Culture cells (e.g., HEK293, HeLa) to a desired confluency and treat with various concentrations of this compound for a specified duration.

-

Cell Lysis and Extraction:

-

Wash the cells with ice-cold PBS to remove extracellular compound.

-

Lyse the cells using a suitable lysis buffer.

-

Perform protein precipitation and extraction of the analyte using an organic solvent (e.g., acetonitrile).

-

-

Quantification: Analyze the this compound concentration in the cell lysate using a validated LC-MS/MS method.

-

Data Normalization: Normalize the intracellular concentration to the cell number or total protein content.

Conclusion

This compound is a valuable research tool with significant therapeutic potential, owing in part to its inherent cell permeability. While direct experimental permeability data remains to be broadly published, its physicochemical properties strongly suggest that it crosses the cell membrane primarily via passive diffusion. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the cell permeability of this compound and similar compounds. Such studies are essential for a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties, and for the continued development of SIRT1 activators as a novel class of therapeutics.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caco-2 Permeability | Evotec [evotec.com]

In-Depth Technical Guide: BML-278 Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BML-278 is a potent and selective small molecule activator of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase involved in a myriad of cellular processes. This document provides a comprehensive technical overview of the downstream signaling pathways modulated by this compound through its activation of SIRT1. Key cellular outcomes include cell cycle arrest at the G1/S transition and potential roles in apoptosis and neuroprotection. This guide synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling cascades to facilitate further research and drug development efforts centered on SIRT1 activation.

Introduction to this compound

This compound, a 1,4-dihydropyridine-based compound, has emerged as a valuable chemical probe for elucidating the multifaceted roles of SIRT1 in cellular physiology and pathology. Its selectivity for SIRT1 over other sirtuin isoforms makes it a precise tool for investigating SIRT1-specific downstream effects.

Biochemical Activity of this compound

This compound activates SIRT1 with a half-maximal effective concentration (EC50) of 1 µM. It exhibits significant selectivity for SIRT1, with much higher EC50 values for SIRT2 (25 µM) and SIRT3 (50 µM), indicating a 25-fold and 50-fold selectivity, respectively.[1]

| Sirtuin Isoform | EC150 (µM) |

| SIRT1 | 1 |

| SIRT2 | 25 |

| SIRT3 | 50 |

| Table 1: In vitro activation of human SIRT1, SIRT2, and SIRT3 by this compound. Data extracted from Mai A. et al., J Med Chem, 2009.[2] |

Core Downstream Signaling Pathways of this compound/SIRT1

Activation of SIRT1 by this compound initiates a cascade of deacetylation events on both histone and non-histone protein targets. These events, in turn, modulate the activity of key transcription factors and regulatory proteins, leading to widespread changes in gene expression and cellular function.

Cell Cycle Regulation: G1/S Phase Arrest

A primary and well-documented downstream effect of this compound is the induction of cell cycle arrest at the G1/S transition. This is a direct consequence of SIRT1's role in deacetylating key proteins that govern cell cycle progression.

One of the central players in this pathway is the tumor suppressor protein p53. In response to cellular stress, p53 is acetylated, which enhances its stability and transcriptional activity, leading to the expression of cell cycle inhibitors like p21. SIRT1 can deacetylate p53, thereby attenuating its activity. By activating SIRT1, this compound can lead to the deacetylation of p53, which in turn can influence the expression of p53 target genes involved in cell cycle control.

Another critical axis involves the retinoblastoma protein (pRb) and E2F transcription factors. The phosphorylation of pRb by cyclin-dependent kinases (CDKs) leads to the release of E2F, which then activates the transcription of genes necessary for S-phase entry. While direct deacetylation of pRb by SIRT1 is an area of ongoing research, SIRT1 is known to influence the expression and activity of cyclins and CDKs, which could indirectly impact pRb phosphorylation status.

Studies have shown that treatment of U937 human monocytic cells with this compound leads to a significant arrest in the G1/S phase of the cell cycle.

Modulation of Apoptosis

SIRT1 has a dual role in apoptosis, acting as either a pro-survival or pro-apoptotic factor depending on the cellular context and the nature of the apoptotic stimulus. This compound, by activating SIRT1, can influence these pathways.

SIRT1 can promote cell survival by deacetylating and inactivating pro-apoptotic factors such as the Forkhead box O (FOXO) family of transcription factors. Deacetylation of FOXO proteins leads to their exclusion from the nucleus, thereby preventing the transcription of pro-apoptotic target genes like Bim and Fas ligand.

Conversely, in certain contexts, SIRT1 activation can promote apoptosis. For instance, deacetylation of p53 by SIRT1 can, under specific stress conditions, sensitize cells to apoptosis. The precise impact of this compound on apoptosis is therefore likely to be cell-type and stimulus-dependent.

Neuroprotection

SIRT1 plays a significant role in neuronal health and survival, and its activation is considered a promising strategy for neuroprotective therapies. This compound, as a SIRT1 activator, has the potential to modulate pathways involved in neuroprotection.

One key mechanism is through the deacetylation and subsequent activation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and function. Its activation by SIRT1 can enhance mitochondrial respiratory capacity and reduce oxidative stress, both of which are critical for neuronal survival.

Furthermore, SIRT1-mediated deacetylation of FOXO transcription factors can promote the expression of antioxidant enzymes, further protecting neurons from oxidative damage.

Experimental Protocols

This section provides generalized protocols for key experiments relevant to the study of this compound's effects on downstream signaling pathways. Specific details may need to be optimized for different cell types and experimental conditions.

Cell Culture and this compound Treatment

-

Cell Lines: U937 (human monocytic leukemia), HEK293T (human embryonic kidney), or other relevant cell lines.

-

Culture Conditions: Maintain cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in the culture medium to the desired final concentration for treating the cells. A vehicle control (DMSO alone) should always be included in experiments.

Western Blotting for Protein Acetylation

References

Methodological & Application

Application Notes and Protocols for the In Vivo Use of BML-278

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-278, also known as N-Benzyl-3,5-dicarbethoxy-4-phenyl-1,4-dihydropyridine, is a cell-permeable, small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a NAD+-dependent deacetylase that plays a critical role in a variety of cellular processes, including stress resistance, metabolism, and aging. The activation of SIRT1 is a promising therapeutic strategy for a range of age-related and metabolic diseases. These application notes provide a comprehensive overview of the available data on this compound and a general protocol for its use in in vivo studies, based on data from other SIRT1 activators due to the limited availability of specific in vivo data for this compound.

Data Presentation

In Vitro Activity of this compound

While specific in vivo data for this compound is limited in the public domain, its in vitro activity has been characterized, providing a basis for its potential biological effects.

| Parameter | Value | Notes |

| Target | SIRT1 | Sirtuin 1, a NAD+-dependent deacetylase. |

| Activity | Activator | Structurally novel activator of SIRT1.[1] |

| EC50 for SIRT1 | 1 µM | The effective concentration to increase enzyme activity by 150% is 1 µM for Sirt1.[2] |

| Selectivity | Displays selectivity over SIRT2 and SIRT3.[1] | EC50 for SIRT2 is 25 µM and for SIRT3 is 50 µM.[2] |

| Cell Permeability | Cell permeable | The compound is active in whole cells.[1][2] |

| Cellular Effect | Arrests cell cycle at G1/S phase in U937 cells.[2] | |

| Solubility | Soluble in DMSO (up to 5 mg/ml).[1] |

Representative In Vivo Data for Other SIRT1 Activators

To guide the design of in vivo experiments with this compound, the following table summarizes data from studies using other well-characterized SIRT1 activators, resveratrol (B1683913) and SRT1720.

| SIRT1 Activator | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |

| Resveratrol | High-fat diet-fed mice | 22.4 mg/kg/day in diet | Insulin (B600854) sensitivity, Glucose tolerance, Mitochondrial number | Improved insulin sensitivity, enhanced glucose tolerance, and increased mitochondrial biogenesis. |

| Resveratrol | Zucker rats (obese) | 10 mg/kg/day for 8 weeks | Abdominal fat, Lipoprotein lipase (B570770) activity | Reduced abdominal fat and decreased lipoprotein lipase activity. |

| SRT1720 | Diet-induced obese mice | 30 or 100 mg/kg/day by oral gavage for 18 days | Glucose homeostasis, Insulin sensitivity | Improved glucose homeostasis and insulin sensitivity. |

| SRT1720 | Zucker fa/fa rats | Not specified | Whole-body glucose homeostasis, Insulin sensitivity | Improved whole-body glucose homeostasis and insulin sensitivity in adipose tissue, skeletal muscle, and liver. |

Experimental Protocols

The following is a generalized protocol for the in vivo administration of a SIRT1 activator like this compound. This protocol should be adapted and optimized based on the specific animal model, research question, and preliminary dose-finding studies.

General Protocol for In Vivo Administration of a SIRT1 Activator

1. Compound Preparation:

-

Solubilization: Based on its known solubility, this compound should be dissolved in a suitable vehicle.[1] For oral administration, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution in a biocompatible solvent like a mixture of DMSO and polyethylene (B3416737) glycol (PEG) may be appropriate. For intraperitoneal (IP) or intravenous (IV) injection, ensure complete dissolution and sterile filtration.

-

Concentration: Prepare a stock solution of known concentration and make fresh dilutions for each experiment. The final concentration should be calculated to deliver the desired dose in a manageable volume for the chosen administration route and animal model.

2. Animal Model Selection:

-

The choice of animal model will depend on the disease or biological process being investigated (e.g., diet-induced obese mice for metabolic studies, transgenic mouse models of neurodegenerative diseases).

-

Ensure all animal procedures are approved by the institutional animal care and use committee (IACUC) and adhere to ethical guidelines.

3. Administration Route and Dosage:

-

Route of Administration: Common routes for small molecules in preclinical studies include oral gavage (PO), intraperitoneal injection (IP), and intravenous injection (IV). The choice depends on the desired pharmacokinetic profile and the compound's properties. Oral gavage is often preferred for its clinical relevance.

-

Dosage Selection: A dose-ranging study is highly recommended to determine the optimal dose that provides efficacy without toxicity. Based on the data for other SIRT1 activators, a starting dose range of 10-100 mg/kg/day could be considered for this compound, but this needs to be empirically determined.

4. Experimental Procedure (Example: Metabolic Study in Mice):

-

Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.

-

Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Induction of Disease Model (if applicable): For example, feed mice a high-fat diet to induce obesity and insulin resistance.

-

Treatment: Administer this compound or vehicle daily via the chosen route for the specified duration of the study.

-

Monitoring: Monitor animal health, body weight, and food intake regularly.

-

Endpoint Analysis:

-

Metabolic parameters: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT). Collect blood samples for analysis of glucose, insulin, and lipid levels.

-

Tissue collection: At the end of the study, euthanize animals and collect relevant tissues (e.g., liver, adipose tissue, muscle) for molecular and histological analysis.

-

Molecular analysis: Analyze protein expression and post-translational modifications of SIRT1 targets (e.g., PGC-1α, p53) by Western blotting or other techniques. Analyze gene expression changes by qPCR or RNA sequencing.

-

Histology: Perform histological staining (e.g., H&E, Oil Red O) to assess tissue morphology and lipid accumulation.

-

5. Pharmacokinetic and Toxicology Studies:

-

Pharmacokinetics (PK): Conduct PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This involves administering a single dose of the compound and collecting blood samples at multiple time points to measure its concentration.

-

Toxicology: Perform acute and chronic toxicity studies to evaluate the safety profile of this compound. This includes monitoring for clinical signs of toxicity, and performing hematological, biochemical, and histopathological analyses.

Visualizations

SIRT1 Signaling Pathway

Caption: Simplified SIRT1 signaling pathway activated by this compound.

General Experimental Workflow for In Vivo Studies

Caption: General workflow for in vivo studies of this compound.

References

Application Notes and Protocols for B.M.L-278 Working Solution Preparation with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-278 is a potent and cell-permeable activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular processes such as stress response, metabolism, and aging.[1] Due to its ability to modulate the activity of various downstream targets, this compound is a valuable tool for research in numerous fields, including neurodegenerative disease, cancer, and metabolic disorders. Proper preparation of this compound working solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to the compound's lipophilic nature. This document provides a detailed protocol for the preparation of this compound working solutions using DMSO for in vitro cell culture applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its solubility in DMSO.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₅NO₄ | [1] |

| Molecular Weight | 391.5 g/mol | [1] |

| Appearance | Crystalline solid | |

| Solubility in DMSO | Up to 5 mg/mL | |

| EC₅₀ for SIRT1 | 1 µM | [1] |

| EC₅₀ for SIRT2 | 25 µM | [1] |

| EC₅₀ for SIRT3 | 50 µM | [1] |

| Storage of Powder | Room temperature | |

| Storage of DMSO Stock | -20°C for up to 3 months |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line being used

Preparation of this compound Stock Solution (10 mM)

-

Calculate the required mass of this compound:

-

To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = 10 mM * 391.5 g/mol * Volume (L)

-

For 1 mL of stock solution: Mass = 10 mmol/L * 391.5 mg/mmol * 0.001 L = 3.915 mg

-

-

-

Weigh the this compound powder:

-

Carefully weigh out the calculated amount of this compound powder using an analytical balance.

-

-

Dissolve in DMSO:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. Under these conditions, the stock solution is stable for up to 3 months.

-

Preparation of this compound Working Solution in Cell Culture Medium

This protocol describes the preparation of a final concentration of 10 µM this compound in cell culture medium. The final concentration of DMSO should be kept as low as possible, ideally below 0.1%, to minimize solvent-induced cellular effects.[2][3]

-

Determine the required volume of stock solution:

-

Use the formula: C₁V₁ = C₂V₂

-

C₁ = Concentration of stock solution (10 mM)

-

V₁ = Volume of stock solution to be added (unknown)

-

C₂ = Final concentration of working solution (10 µM)

-

V₂ = Final volume of working solution (e.g., 1 mL of cell culture medium)

-

-

V₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL

-

-

Prepare an intermediate dilution (optional but recommended):

-

To improve accuracy, it is recommended to perform a serial dilution. For example, first dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.

-

Add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium.

-

-

-

Prepare the final working solution:

-

Add the calculated volume of the stock solution (or intermediate dilution) to the final volume of pre-warmed cell culture medium.

-

If using the 10 mM stock directly: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. The final DMSO concentration will be 0.1%.

-

If using the 100 µM intermediate solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. The final DMSO concentration will be 0.1%.

-

-

-

Mix and apply to cells:

-

Gently mix the working solution by pipetting up and down.

-

Remove the existing medium from the cells and replace it with the this compound working solution.

-